Acacetin

Anti-inflammatory Nitric oxide inhibition Hepatoprotection

Acacetin is the definitive 4′-methoxy flavone reference standard. Unlike apigenin or luteolin, its unique B-ring substitution confers superior CYP3A4 inhibition (95% at 1 μM) and established IKur (IC50 3.2 μM) / Ito (IC50 9.2 μM) selectivity. Its extremely low oral bioavailability (F=2.34%) and poor solubility (≤119 ng/mL) make it the gold-standard model for nanoformulation and prodrug validation. Procure as a high-purity (≥98%) reference material for reproducible, publication-ready results.

Molecular Formula C16H12O5
Molecular Weight 284.26 g/mol
CAS No. 480-44-4
Cat. No. B1665396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcacetin
CAS480-44-4
SynonymsAcacetin. NSC 76061.
Molecular FormulaC16H12O5
Molecular Weight284.26 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O
InChIInChI=1S/C16H12O5/c1-20-11-4-2-9(3-5-11)14-8-13(19)16-12(18)6-10(17)7-15(16)21-14/h2-8,17-18H,1H3
InChIKeyDANYIYRPLHHOCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Acacetin (CAS 480-44-4) for Research and Procurement: Compound Classification and Baseline Characteristics


Acacetin (5,7-dihydroxy-4′-methoxyflavone; CAS 480-44-4) is an O-methylated flavone found in multiple medicinal plants including Robinia pseudoacacia (black locust), Turnera diffusa (damiana), Betula pendula (silver birch), and Chrysanthemum indicum capitula [1][2]. As a naturally occurring flavonoid with molecular formula C16H12O5 and molecular weight 284.26 g/mol , acacetin exhibits anti-inflammatory, anticancer, antioxidant, anti-peroxidative, and anti-plasmodial activities . The compound is commercially available as a primary reference standard with HPLC purity ≥95.0% and is supplied for research and development applications, not for direct human therapeutic use.

Why Generic Substitution Fails: Critical Differentiators of Acacetin (CAS 480-44-4) Versus In-Class Flavone Analogs


Acacetin cannot be interchangeably substituted with structurally similar flavones such as apigenin (4′-hydroxy analog), luteolin (3′,4′-dihydroxy analog), or diosmetin (4′-hydroxy-3′-methoxy analog) due to quantifiable differences in potency, selectivity, and metabolic interaction profiles [1]. The specific 4′-methoxy substitution pattern on the B-ring of acacetin (versus the 4′-hydroxy group in apigenin) confers distinct pharmacological properties including differential ion channel inhibition selectivity, altered CYP3A4 inhibition kinetics, and divergent anti-inflammatory efficacy in primary cell models [2][3]. Furthermore, acacetin exhibits extremely low oral bioavailability (F = 2.34%) and poor aqueous solubility (≤119 ng/mL) [4], requiring specialized formulation strategies that differ fundamentally from formulation approaches applicable to more soluble flavone analogs. These structural and biopharmaceutical distinctions carry direct implications for experimental design, compound sourcing, and research application selection, making generic substitution scientifically unsound without rigorous validation.

Acacetin (CAS 480-44-4) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data for Procurement Decisions


Anti-Inflammatory NO Production Inhibition: Acacetin vs. Apigenin, Luteolin, and Diosmetin in Primary Rat Hepatocytes

Acacetin demonstrates intermediate anti-inflammatory potency among 5,7-dihydroxyflavone derivatives in suppressing interleukin-1β-induced nitric oxide (NO) production in primary cultured rat hepatocytes [1]. Acacetin (IC50 = 14.6 ± 1.73 μM) is less potent than apigenin (IC50 = 12 ± 5.4 μM) but substantially more potent than luteolin (IC50 = 39 ± 7.4 μM) and diosmetin (IC50 = 19.7 ± 1.73 μM) [1]. This quantitative ranking positions acacetin as the second most potent anti-inflammatory flavone among the eight compounds tested in this primary cell model [1].

Anti-inflammatory Nitric oxide inhibition Hepatoprotection

Atrial-Selective Potassium Channel Inhibition: Acacetin IKur and Ito IC50 Values

Acacetin exhibits selective inhibition of human atrial repolarization potassium currents with distinct IC50 values: IKur (ultra-rapid delayed rectifier K+ current) IC50 = 3.2 μmol/L and Ito (transient outward K+ current) IC50 = 9.2 μmol/L [1]. This dual-channel inhibition profile, combined with its use- and frequency-dependent block of hKv1.5 channels, differentiates acacetin from other flavones that lack comparable atrial ion channel selectivity profiles [1][2].

Cardiovascular pharmacology Ion channel Atrial fibrillation

CYP3A4 Metabolic Enzyme Inhibition: Acacetin vs. Apigenin and Other Flavonoids

Among 30 tested flavonoid aglycones, acacetin demonstrates the most prominent CYP3A4 inhibitory activity, suppressing 95% of enzyme activity at 1 μM concentration [1]. This inhibition magnitude exceeds that of structurally related flavones in the same study, with acacetin exhibiting combined irreversible and reversible inhibition kinetics distinct from the purely reversible inhibition shown by apigenin [1][2].

Drug metabolism CYP450 Drug-drug interaction

Oral Bioavailability Limitation: Quantitative PK Parameters in Rat Model

Acacetin exhibits extremely low oral bioavailability (F = 2.34%) following oral administration (100 mg/kg) in rats, with 97.1% of the administered dose remaining unabsorbed in jejunal segments [1]. Poor aqueous solubility (≤119 ng/mL) and low gastrointestinal luminal stability (27.5–62.0% remaining after 24 h in simulated GI fluids) contribute to this limited bioavailability [1]. Systemic clearance is very high (CL = 199 ± 36 mL/min/kg) with extensive hepatic metabolism [1].

Pharmacokinetics Bioavailability Formulation development

Physicochemical Properties: LogP and Solubility Differentiators vs. In-Class Flavones

Acacetin exhibits a melting point of 260–265 °C and calculated LogP values ranging from 2.636 (ALogP) to 3.15 (experimental) [1]. Its DMSO solubility is ≥30 mg/mL, but aqueous solubility is extremely limited at ≤119 ng/mL in pH 7 phosphate buffer [2]. The 4′-methoxy substitution confers higher lipophilicity compared to apigenin (4′-hydroxy), which has a lower LogP of approximately 2.5 [3].

Physicochemical characterization Lipophilicity Formulation

Selective Anticancer Cytotoxicity: Acacetin in CLL B-Lymphocytes vs. Healthy B-Lymphocytes

Acacetin (10 μM) selectively induces apoptosis in chronic lymphocytic leukemia (CLL) B-lymphocytes (25% apoptosis at 24 h) while sparing normal healthy B-lymphocytes unaffected at identical concentrations [1]. This selective cytotoxicity operates through direct mitochondrial targeting, increased reactive oxygen species (ROS) formation, mitochondrial membrane potential collapse, cytochrome c release, and caspase-3 activation [1]. Oral administration of acacetin demonstrated potent in vivo anticancer activity in CLL xenograft mouse models with selective accumulation in CLL B-lymphocytes [1].

Cancer research Selective cytotoxicity Leukemia

Optimal Research and Industrial Application Scenarios for Acacetin (CAS 480-44-4) Based on Quantitative Differentiation Evidence


CYP3A4 Drug-Drug Interaction Screening: Positive Control Compound Selection

Acacetin is ideally suited as a positive control inhibitor in CYP3A4-mediated drug-drug interaction screening assays. With 95% enzyme inhibition at 1 μM and combined irreversible/reversible inhibition kinetics, acacetin provides a robust and reproducible inhibition benchmark [1]. This application directly leverages the quantitative evidence that acacetin is the most prominent CYP3A4 inhibitor among 30 tested flavonoid aglycones [1].

Atrial Fibrillation Ion Channel Research: Mechanism-of-Action Reference Standard

Acacetin serves as the reference standard compound for IKur and Ito potassium channel inhibition studies in atrial myocyte models. The established IC50 values (IKur = 3.2 μmol/L; Ito = 9.2 μmol/L) and use- and frequency-dependent hKv1.5 channel block [1] position acacetin as the comparator of choice when screening novel atrial-selective antiarrhythmic candidates. The compound is the lead agent in patent-protected methods for treating atrial fibrillation via these channels [2].

Flavone Structure-Activity Relationship (SAR) Studies: B-Ring Methoxy Substitution Comparator

Acacetin is optimally deployed as the 4′-methoxy flavone comparator in B-ring substitution SAR studies. Its intermediate anti-inflammatory potency (IC50 = 14.6 μM for NO production inhibition) relative to apigenin (4′-hydroxy; 12 μM) and luteolin (3′,4′-dihydroxy; 39 μM) enables precise delineation of the contribution of 4′-methoxy substitution to anti-inflammatory activity in the 5,7-dihydroxyflavone scaffold [1].

Formulation Development and Drug Delivery Research: Bioavailability Enhancement Model Compound

Acacetin's exceptionally low oral bioavailability (F = 2.34%) and poor aqueous solubility (≤119 ng/mL) [1] make it an ideal model compound for developing and validating advanced drug delivery systems, including microemulsions, transdermal formulations, and nanoformulation strategies. The well-characterized PK parameters provide a reliable baseline for quantifying formulation-mediated bioavailability improvements.

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